molecular formula C5H8ClN3 B1509254 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1117915-55-5

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Cat. No.: B1509254
CAS No.: 1117915-55-5
M. Wt: 145.59 g/mol
InChI Key: XNBOTNWYTFAMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Bicyclic Nitrogen Heterocycles in Medicinal Chemistry

The development of bicyclic nitrogen heterocycles in medicinal chemistry represents a significant evolution in pharmaceutical design strategies that spans several decades of intensive research. Nitrogen-based heterocyclic chemistry has emerged as one of the most important and unique classes among the applied branches of organic chemistry, with substantial research dedicated to developing novel molecules and composites. The historical trajectory of these compounds demonstrates their increasing significance, as evidenced by comprehensive analyses showing that approximately 60% of small-molecule drugs contain nitrogen-based heterocycles as common architectural cores.

The emergence of bicyclic systems containing pyrazole moieties gained particular momentum following early discoveries in heterocyclic chemistry. Pyrazole derivatives, first characterized by Ludwig Knorr in 1883, established themselves as a pharmacologically important active scaffold possessing diverse therapeutic activities. The evolution from simple pyrazole structures to more complex bicyclic architectures reflected the pharmaceutical industry's growing understanding of structure-activity relationships and the need for greater molecular specificity.

Research into fused heterocyclic scaffolds intensified significantly in the early 2000s, driven by screening agreements and collaborative efforts between academic institutions and pharmaceutical companies. This period witnessed the systematic exploration of 5,6-fused bicyclic frameworks, which led to the discovery of various imidazo[1,2-a]pyridine and related systems with excellent in vitro potency against multiple therapeutic targets. The scaffold-hopping approach, which involved moving, incorporating, or removing nitrogen atoms within bicyclic frameworks, became a standard methodology for identifying new heterocyclic scaffolds with improved pharmacological properties.

The recent decade has witnessed an unprecedented increase in drugs containing nitrogen heterocycles, with pyridine claiming the top position among high-frequency nitrogen heterocycle occurrences, followed by piperidine, with pyrimidine, pyrazole, and morpholine showing significant advancement in the rankings. This trend reflects the pharmaceutical industry's growing appreciation for the unique chemical and biological properties that nitrogen heterocycles provide, including their ability to form diverse intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and various weak forces that enhance binding affinity to biological targets.

Structural Significance of Pyrrolo-Pyrazole Hybrid Systems

The structural architecture of pyrrolo-pyrazole hybrid systems represents a sophisticated fusion of two distinct five-membered nitrogen heterocycles, each contributing unique chemical properties to the overall molecular framework. Pyrrole, containing one nitrogen atom in its five-membered ring structure, has garnered significant attention in medicinal chemistry due to its diverse pharmaceutical and biological properties. The pyrrole ring serves as a crucial structural component in active pharmaceutical ingredients and bioactive derivatives, commonly found in natural macrocycles including vitamin B12, chlorophyll, and various porphyrin-based pigments.

The pyrazole component of the hybrid system contributes its own distinctive characteristics, featuring a five-membered aromatic ring structure consisting of two vicinal nitrogen atoms alongside three carbon atoms. This unique arrangement creates amphoteric properties, allowing the molecule to function as both acid and base depending on the chemical environment. The acidic pyrrole-like nitrogen readily donates protons, while the pyridine-like nitrogen accepts protons, with the basic character typically being predominant.

The combination of pyrrole and pyrazole systems in the tetrahydropyrrolo[3,4-c]pyrazole framework creates a bicyclic structure with enhanced pharmacological potential compared to either individual heterocycle. This fusion results in a bicyclic aromatic system that, while relatively rare in nature, has proven prevalent in pharmaceutical applications. The structural complexity allows for multiple points of chemical modification and provides diverse binding modes with biological targets.

Recent crystallographic analyses of pyrrole-pyrazole hybrid compounds have revealed important insights into their three-dimensional arrangements and intermolecular interactions. Studies examining C-H...pi and dispersion forces in these systems demonstrate that the bicyclic framework facilitates specific molecular recognition patterns that are crucial for biological activity. The tetrahydro variant introduces additional conformational flexibility while maintaining the essential electronic properties of the aromatic system.

The molecular formula of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (C5H7N3) reveals a compact structure with three nitrogen atoms strategically positioned to provide multiple coordination sites for biological interactions. The addition of the hydrochloride salt form modifies the molecular composition to C5H8ClN3, with a molecular weight of 145.59 daltons, representing an optimal size range for drug-like properties.

Table 1: Structural Characteristics of Pyrrolo-Pyrazole Hybrid Systems

Property Pyrrole Component Pyrazole Component Hybrid System
Ring Size 5-membered 5-membered Fused bicyclic
Nitrogen Atoms 1 2 (vicinal) 3 total
Aromatic Character Yes Yes Maintained
Basicity Weak acid Weak base Amphoteric
Hydrogen Bonding Donor/Acceptor Donor/Acceptor Enhanced capacity

Rationale for Hydrochloride Salt Formation in Pharmaceutical Development

The formation of hydrochloride salts represents one of the most prevalent and strategically important approaches in pharmaceutical development for optimizing the properties of active pharmaceutical ingredients. Hydrochloride salts account for a significant portion of pharmaceutical formulations, with approximately 50% of all drug molecules used in medicinal therapy being administered as salts. This prevalence reflects the numerous advantages that salt formation provides in addressing fundamental challenges in drug development.

The primary rationale for hydrochloride salt formation centers on solubility enhancement, which directly impacts bioavailability and therapeutic efficacy. The ionic nature of hydrochloride salts facilitates better dissolution in gastrointestinal fluids, leading to improved absorption profiles compared to free base forms. For basic compounds like 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, the protonation of nitrogen atoms creates charged species that exhibit dramatically increased water solubility.

Stability considerations provide another compelling rationale for hydrochloride salt formation. When amine groups are protonated to form ammonium ions, the resulting structures demonstrate enhanced resistance to oxidative degradation by air and other oxidizing agents. This stabilization effect is particularly important for compounds containing multiple nitrogen atoms, as found in the pyrrolo-pyrazole framework, where oxidative processes could potentially compromise molecular integrity during storage and handling.

Manufacturing and formulation advantages strongly favor hydrochloride salt forms in pharmaceutical development. These salts typically exhibit improved crystallinity compared to free base forms, resulting in better flow properties essential for tableting and other solid dosage form manufacturing processes. The crystalline nature also provides more predictable physical and chemical properties, facilitating quality control and ensuring batch-to-batch consistency.

The selection of hydrochloric acid as the counterion offers specific benefits related to molecular weight optimization and regulatory acceptance. Hydrochloride represents one of the lowest molecular weight counterions available, minimizing the contribution of the salt-forming moiety to the overall molecular weight while maximizing the proportion of active pharmaceutical ingredient. Additionally, hydrochloric acid enjoys generally recognized as safe status from regulatory agencies, having been extensively used in numerous approved pharmaceutical products.

Table 2: Pharmaceutical Properties Enhanced by Hydrochloride Salt Formation

Property Free Base Challenges Hydrochloride Salt Benefits
Aqueous Solubility Often limited Significantly enhanced
Chemical Stability Oxidation susceptible Improved resistance
Physical Form May be oils/amorphous Typically crystalline solids
Manufacturing Poor flow properties Enhanced processability
Bioavailability Variable absorption More predictable profiles
Regulatory Status Compound-specific Established safety profile

The molecular interactions within hydrochloride salts of nitrogen heterocycles involve complex equilibria between protonated and neutral forms, particularly in physiological environments. For this compound, the multiple nitrogen atoms provide several potential protonation sites, allowing for sophisticated control over physicochemical properties through salt formation. Studies of similar pyrrolo-pyrazole systems have demonstrated that salt formation can influence not only solubility and stability but also the specific binding interactions with biological targets.

The strategic importance of hydrochloride salt formation extends beyond immediate pharmaceutical advantages to encompass long-term development considerations. Patent protection strategies often benefit from the development of novel salt forms, providing additional intellectual property protection for pharmaceutical compounds. Furthermore, the optimization of salt forms early in development can prevent costly reformulation efforts in later clinical phases, as demonstrated by various case studies where crystalline forms were adopted after initial development with amorphous materials.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-4-2-7-8-5(4)3-6-1;/h2,6H,1,3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBOTNWYTFAMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735102
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-47-4, 1117915-55-5
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157327-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that are essential for cell division. The compound interacts with these kinases by binding to their ATP-binding sites, thereby inhibiting their activity. This inhibition can lead to the disruption of mitotic processes, making this compound a potential anticancer agent.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting Aurora kinases, which are key regulators of mitosis. This inhibition can lead to cell cycle arrest, apoptosis, and reduced cell proliferation. Additionally, the compound can affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding sites of Aurora kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets necessary for mitotic progression. The compound’s ability to inhibit Aurora kinases at low nanomolar concentrations highlights its potency and specificity. Furthermore, this inhibition can lead to changes in gene expression and the activation of apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can maintain its inhibitory effects on cellular functions, such as cell proliferation and apoptosis, for several days in vitro. Its stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, such as weight loss and organ toxicity. These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits. Careful dosage optimization is therefore crucial for its potential use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with Aurora kinases. The compound’s inhibition of these kinases can affect various downstream metabolic processes, including those involved in cell cycle regulation and apoptosis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Its distribution within tissues can affect its overall efficacy and toxicity, with higher concentrations potentially leading to localized adverse effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with Aurora kinases and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on mitotic processes.

Biological Activity

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS: 1434128-47-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

  • Molecular Formula : C10H16ClN3O
  • Molecular Weight : 229.71 g/mol
  • IUPAC Name : 1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
  • Purity : ≥95% .

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities including anticancer and antimicrobial properties. The following sections detail these activities.

Anticancer Activity

  • Aurora Kinase Inhibition :
    • A study identified this compound as a potent inhibitor of Aurora kinases. It exhibited low nanomolar potency against various cancer cell lines including HCT116 and A549 .
    • In vitro Studies : The compound showed significant antiproliferative effects with IC50 values in the low micromolar range against multiple cancer cell lines .
  • Mechanism of Action :
    • Docking studies suggest that the compound interacts with the ATP-binding site of Aurora kinases, leading to inhibition of cell division and induction of apoptosis in cancer cells .

Antimicrobial Activity

Research has also evaluated the antimicrobial properties of related pyrazole derivatives. While specific data on this compound is limited, analogs have shown promising results:

  • Compounds with similar structures demonstrated effective antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with MIC values ranging from 8 to 11 μg/mL .

Case Studies

Several studies have highlighted the biological efficacy of this compound and its derivatives:

  • Study on Aurora Kinase Inhibition :
    • A series of derivatives were synthesized and tested for their ability to inhibit Aurora kinases. The most potent derivative exhibited an IC50 value of less than 0.1 µM against Aurora-A kinase .
  • Anticancer Efficacy Evaluation :
    • In a study assessing various pyrazole derivatives for anticancer activity, compounds similar to 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole showed significant growth inhibition in MCF-7 and A549 cell lines with IC50 values as low as 2.8 µM .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
Aurora Kinase InhibitionVarious Cancer Cell Lines<0.1
Antiproliferative ActivityMCF-72.8
Antibacterial ActivityS. aureus8
Antibacterial ActivityP. aeruginosa11

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. The compound has been evaluated against various cancer cell lines and has demonstrated significant antiproliferative activity.

  • In Vitro Studies :
    • A study reported that several derivatives exhibited potent activity against HCT116 (colon cancer), A549 (lung cancer), and A2780 (ovarian cancer) cell lines. Among these, certain compounds showed ideal anti-proliferative activities with low nanomolar potency against Aurora kinases .
  • Mechanism of Action :
    • The mechanism involves the inhibition of Aurora kinases, which are crucial for cell division. For instance, compound 9d was identified as a potent inhibitor with favorable pharmacokinetic properties and efficacy in vivo .

Drug Design and Development

The structure of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride allows for modifications that can enhance its pharmacological profile. Recent advancements in drug design have focused on:

  • Synthesis of Analogues :
    • Researchers have synthesized various analogues to improve potency and selectivity against specific cancer types. For example, modifications leading to better inhibition of CDK2 (Cyclin-dependent kinase 2) have been noted .
  • Targeting Kinases :
    • The compound's ability to inhibit multiple kinases makes it a versatile candidate for developing targeted therapies in oncology .

Table: Summary of Anticancer Studies Involving Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Study ReferenceCancer Cell LineCompound TestedIC50 Value (µM)Mechanism
HCT116VariousVariesAurora Kinase Inhibition
A549Compound 2525.2 ± 3.2CDK2 Inhibition
A2780Compound 9dLow nanomolarAurora Kinase Inhibition
MultipleVariousVariesKinase Targeting

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methyl or trifluoromethyl groups enhance molecular weight and hydrophobicity, influencing binding affinity in kinase inhibitors . The tetrahydro-2H-pyran-4-yl substituent (C₁₀H₁₆ClN₃O) introduces steric bulk, making it relevant for SGLT2 inhibitor development .
  • Salt Forms : The dihydrochloride derivative (CAS: 157327-47-4) has higher solubility due to additional HCl, whereas the free base (CAS: 769895-06-9, C₅H₇N₃) is less stable under ambient conditions .

Pharmacological Activity

  • Anticancer Applications: Derivatives with trifluoromethyl groups (e.g., C₇H₉ClF₃N₃) exhibit low nanomolar potency against Aurora kinases, critical targets in cancer therapy .
  • Antimicrobial and Analgesic Activity : Substituents like dichlorothiophene (e.g., compound 11c in ) enhance antimicrobial and analgesic efficacy, likely due to improved membrane penetration .
  • Antifungal Properties : 4-Oxo-1,4-dihydro-6H-pyrrolo[3,4-c]pyrazole derivatives demonstrate moderate antifungal activity, as shown in studies by Gelin et al. .

Commercial Availability and Specifications

  • Pricing and Packaging :
    • 1-Methyl derivatives (CAS: 1187830-68-7) are sold in 100 mg to 1 g increments, priced upon inquiry .
    • The dihydrochloride form (CAS: 157327-47-4) is available at ≥96% purity, with bulk discounts for orders exceeding 5 g .

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from appropriate pyrazole or pyrrole precursors or their ketone derivatives, followed by ring closure reactions to form the fused bicyclic system. Hydrazine derivatives and ketones or esters are common starting materials.

Representative Preparation Route

While specific detailed procedures for this compound are scarce in open literature, closely related compounds and analogs provide insight into typical preparation methods:

  • Step 1: Formation of Intermediate
    Reaction of a tetrahydropyranone or related ketone with diethyl oxalate or ethyl diazoacetate under basic or catalytic conditions to form an oxo-ester intermediate.

  • Step 2: Cyclization with Hydrazine Hydrate
    The intermediate undergoes ring closure via reaction with hydrazine hydrate, resulting in the fused pyrazole ring formation.

  • Step 3: Hydrolysis and Purification
    Subsequent hydrolysis or ester cleavage under acidic or basic conditions yields the target compound, which is then converted into the hydrochloride salt by treatment with hydrochloric acid.

Example from Patent Literature (Related Compound Synthesis)

A patent (CN108546266B) describes a synthesis method for a structurally related fused pyrazole compound, which can be adapted for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives:

Step Reagents & Conditions Outcome Notes
1 Tetrahydropyranone + Diethyl oxalate + Lithium bis(trimethylsilyl)amide in THF at -70 to -80 °C Formation of 2-oxo-2-(4-oxo tetrahydro-2H-pyran-3-yl) ethyl acetate intermediate Low temperature to control reaction and improve yield
2 Intermediate + Hydrazine hydrate in glacial acetic acid Cyclization to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester Ring closure step
3 Hydrolysis with ethanol and acid Target acid or salt formation Final purification

This method emphasizes mild reaction conditions, relatively higher yields, and suitability for scale-up, addressing common issues such as expensive raw materials and hazardous reagents in earlier methods.

Analysis of Preparation Methods

Preparation Aspect Method Using Ethyl Diazoacetate Method Using Diethyl Oxalate + Hydrazine Notes
Raw Materials Ethyl diazoacetate + tetrahydropyranone Diethyl oxalate + tetrahydropyranone + hydrazine hydrate Ethyl diazoacetate is explosive and hazardous
Reaction Conditions Catalytic ring closure, moderate temperature Low temperature (-70 to -80 °C) for first step, mild for cyclization Low temperature controls side reactions
Yield 50-80% (lab scale), poor scale-up reproducibility Moderate yield, but improved safety and scalability Oxalate method preferred industrially
Safety High risk due to explosive reagents Safer reagents, easier to handle Industrial scale favors safer method
Purification Complex due to isomer formation Simpler purification due to fewer side products Hydrazine method more practical
Industrial Suitability Limited Better

This comparison highlights that the method involving diethyl oxalate and hydrazine hydrate, despite some low yields in initial steps, offers better safety, scalability, and purification advantages for preparing this compound or related compounds.

Research Findings and Notes

  • The preparation of this compound requires careful control of reaction conditions to maximize yield and purity.
  • The hydrochloride salt form improves solubility and stability, facilitating handling and biological testing.
  • The choice of starting materials and reagents significantly impacts safety and scalability, with hydrazine-based cyclization routes favored over diazo compound methods.
  • Stock solution preparation protocols emphasize solvent selection, storage conditions, and solution clarity to maintain compound integrity for research use.

Q & A

Q. What are the established synthetic routes for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, and how do reaction conditions impact yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with acetylenic ketones or cyanopyrrolidones. For example, phenylhydrazine reacts with cyanopyrrolidone under reflux in ethanol, yielding 29–42% after recrystallization . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical: cerium(IV) ammonium nitrate in ethanol has been employed for oxidative coupling, producing crystalline derivatives suitable for X-ray diffraction . Key parameters to monitor include pH, reaction time, and purity of intermediates.

Q. How does the trifluoromethyl group in this compound influence its physicochemical properties?

Methodological Answer: The trifluoromethyl (-CF₃) group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. This substitution increases membrane permeability, as evidenced by computational logP calculations and comparative HPLC retention times . Researchers should characterize substituent effects using:

  • HPLC-MS to assess polarity shifts.
  • Molecular docking to predict binding interactions (e.g., with kinase active sites).
  • Thermogravimetric analysis (TGA) to evaluate thermal stability.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound in kinase inhibition research?

Methodological Answer: To design SAR studies:

Functional Group Substitution: Synthesize derivatives with modifications at the 1-methyl and 3-trifluoromethyl positions (e.g., replacing -CF₃ with -Cl or -OCH₃) .

In Vitro Assays: Test inhibition of Aurora-A kinase using fluorescence polarization assays (IC₅₀ values) .

Computational Modeling: Perform molecular dynamics simulations to map steric and electronic interactions with kinase ATP-binding pockets .

Data Cross-Validation: Compare results with structurally related pyrazolo[3,4-b]pyridines to identify conserved pharmacophores .

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer: Discrepancies often arise from:

  • Structural Variations: Minor substituent changes (e.g., dihydrochloride vs. hydrochloride salts) alter solubility and bioavailability. For example, dihydrochloride salts show improved aqueous solubility, impacting cellular uptake .
  • Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition).
  • Replicate Studies: Cross-validate results across multiple cell lines (e.g., HCT-116 vs. HEK293) and orthogonal assays (e.g., Western blotting for target phosphorylation) .

Q. What are best practices for resolving crystallographic structures of derivatives?

Methodological Answer:

  • Crystallization: Use slow evaporation in ethanol/water mixtures (95% ethanol) to obtain prismatic crystals .
  • Data Collection: Employ a Rigaku SCXmini diffractometer with Mo Kα radiation (λ = 0.71073 Å). Collect 4322 reflections, refine to Rint < 0.034 .
  • Hydrogen Bond Analysis: Map O–H⋯N and N–H⋯O interactions using Mercury software to confirm 3D packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.